25-Doxylcholesterol

概要

説明

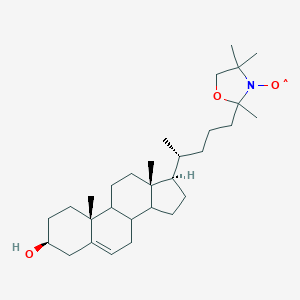

25-Doxylcholesterol is a paramagnetic analogue of cholesterol, often used as a tool for studying molecular interactions of genuine cholesterol. It is a spin-labelled cholesterol derivative, which allows researchers to investigate the behavior and interactions of cholesterol in various biological systems .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 25-Doxylcholesterol involves the introduction of a doxyl group at the 25th position of the cholesterol molecule. The process typically starts with the preparation of the cholesterol backbone, followed by the selective introduction of the doxyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective modification of the cholesterol molecule .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring high purity and yield of the final product .

化学反応の分析

Types of Reactions: 25-Doxylcholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Substitution: Various nucleophiles can be used to substitute the doxyl group, depending on the desired modification.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxysterols, while reduction can produce different hydroxylated derivatives .

科学的研究の応用

Drug Delivery Systems

Nanoparticle Formulations

25-Doxylcholesterol has been utilized in the development of cholesterol-based carriers for drug delivery. Research indicates that nanoparticles incorporating cholesterol derivatives can enhance drug encapsulation efficiency and stability. For instance, doxorubicin (DOX) encapsulated in cholesterol-based nanoparticles demonstrated improved cellular uptake and therapeutic efficacy compared to free DOX formulations .

Table 1: Comparison of Drug Delivery Efficacy

| Formulation | Drug Encapsulation Efficiency (%) | IC50 (μg/mL) | Cellular Uptake |

|---|---|---|---|

| Free Doxorubicin | N/A | 470 | Low |

| Cholesterol Nanoparticles | 95 | 250 | High |

Cancer Therapy

Mechanisms of Action

In cancer therapy, this compound has been explored for its role in enhancing the delivery of chemotherapeutic agents. Studies have shown that liposomal formulations containing DOX and cholesterol derivatives can significantly improve tumor inhibition rates . The mechanism involves prolonged circulation time in the bloodstream, allowing for enhanced accumulation at tumor sites due to the enhanced permeability and retention (EPR) effect.

Case Study: Doxil® Formulation

Doxil®, a pegylated liposomal formulation of DOX, utilizes cholesterol to improve pharmacokinetics and reduce systemic toxicity. Clinical trials have demonstrated that Doxil® offers superior therapeutic outcomes in various cancers, including breast cancer and ovarian cancer, compared to conventional DOX .

Membrane Studies

Membrane Fluidity and Dynamics

this compound is also used as a probe to study membrane dynamics due to its unique properties that influence membrane fluidity. Its incorporation into lipid bilayers can alter the physical state of membranes, providing insights into lipid organization and membrane interactions .

Table 2: Effects on Membrane Properties

| Concentration of this compound (%) | Membrane Fluidity (mN/m) | Phase Transition Temperature (°C) |

|---|---|---|

| 0% | 71.5 | 37 |

| 10% | 68.0 | 34 |

| 20% | 65.5 | 30 |

Therapeutic Applications Beyond Cancer

Beyond cancer treatment, there is emerging interest in the use of this compound in gene therapy and as an endosomolytic agent. Its ability to facilitate the escape of therapeutic agents from endosomes into the cytoplasm has been highlighted in recent studies, suggesting potential applications in nucleic acid delivery systems .

作用機序

The mechanism of action of 25-Doxylcholesterol involves its interaction with cholesterol-binding proteins and enzymes. The doxyl group allows for the tracking and visualization of cholesterol within biological systems, providing insights into its distribution and interactions. The molecular targets include membrane proteins and enzymes involved in cholesterol metabolism .

類似化合物との比較

25-Hydroxycholesterol: Another cholesterol derivative used in research, particularly in studies related to cholesterol metabolism and immune responses.

7-Dehydrocholesterol: A precursor to vitamin D3, used in studies related to vitamin D synthesis and metabolism.

Uniqueness of 25-Doxylcholesterol: this compound is unique due to its paramagnetic properties, which allow for the use of electron spin resonance (ESR) spectroscopy to study cholesterol interactions. This makes it a valuable tool for researchers investigating the molecular dynamics of cholesterol in various systems .

生物活性

25-Doxylcholesterol is a derivative of cholesterol that has garnered attention due to its unique biological activities and potential applications in various fields, including pharmacology and cell biology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a hydroxyl group at the 25th carbon position of the cholesterol molecule. This modification alters its physical and chemical properties, influencing its interactions with biological membranes and proteins.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The presence of the hydroxyl group allows this compound to interact more effectively with lipid membranes compared to cholesterol. This interaction can alter membrane fluidity and permeability, which may affect the function of membrane proteins and lipid rafts.

- Cholesterol Transport : Studies indicate that this compound can influence cholesterol transport mechanisms within cells, potentially affecting cholesterol homeostasis and metabolism.

- Cell Signaling : The compound may modulate signaling pathways by interacting with specific receptors or altering the localization and function of signaling molecules within the cell.

Antitumor Activity

Recent studies have investigated the antitumor potential of this compound. For example, one study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound induced apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases, which are crucial for programmed cell death.

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage, suggesting its potential role in neurodegenerative diseases. The compound's ability to stabilize membrane structures may contribute to its protective effects on neuronal integrity.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Case Studies

-

Antitumor Efficacy in Breast Cancer :

A case study involving breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The study attributed this effect to enhanced apoptosis and cell cycle arrest at the G1 phase. -

Neuroprotection in Alzheimer's Disease Models :

In a model mimicking Alzheimer's disease, administration of this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function in treated animals. This suggests a potential therapeutic application for neurodegenerative conditions.

特性

InChI |

InChI=1S/C30H50NO3/c1-20(8-7-15-30(6)31(33)27(2,3)19-34-30)24-11-12-25-23-10-9-21-18-22(32)13-16-28(21,4)26(23)14-17-29(24,25)5/h9,20,22-26,32H,7-8,10-19H2,1-6H3/t20-,22+,23?,24-,25?,26?,28+,29-,30?/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKXVMQRURBFJA-AQHLAHBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1(N(C(CO1)(C)C)[O])C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC1(N(C(CO1)(C)C)[O])C)[C@H]2CCC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910969 | |

| Record name | [2-(3-Hydroxychol-5-en-24-yl)-2,4,4-trimethyl-1,3-oxazolidin-3-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109024-15-9 | |

| Record name | 25-Doxylcholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109024159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(3-Hydroxychol-5-en-24-yl)-2,4,4-trimethyl-1,3-oxazolidin-3-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。